molecular formula C10H8O4 B8587743 2-(1-oxo-3H-2-benzofuran-5-yl)acetic acid

2-(1-oxo-3H-2-benzofuran-5-yl)acetic acid

Cat. No.: B8587743
M. Wt: 192.17 g/mol
InChI Key: GXAUULHGSGMZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-oxo-3H-2-benzofuran-5-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxybenzaldehyde with malonic acid in the presence of a catalyst to form the benzofuran ring . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability. Techniques such as microwave-assisted synthesis have been explored to improve reaction times and yields .

Chemical Reactions Analysis

Types of Reactions

2-(1-oxo-3H-2-benzofuran-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofurans, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1-oxo-3H-2-benzofuran-5-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(1-oxo-3H-2-benzofuran-5-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (1-Oxo-1,3-dihydro-2-benzofuran-3-yl)acetic acid
  • (1-Oxo-1,3-dihydro-2-benzofuran-4-yl)acetic acid
  • (1-Oxo-1,3-dihydro-2-benzofuran-6-yl)acetic acid

Uniqueness

2-(1-oxo-3H-2-benzofuran-5-yl)acetic acid is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

2-(1-oxo-3H-2-benzofuran-5-yl)acetic acid

InChI

InChI=1S/C10H8O4/c11-9(12)4-6-1-2-8-7(3-6)5-14-10(8)13/h1-3H,4-5H2,(H,11,12)

InChI Key

GXAUULHGSGMZND-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)CC(=O)O)C(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl (1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetate (1.2 g, 4.8 mmol) was dissolved in TFA and stirred at room temperature for one h. The reaction mixture was concentrated and pumped under vacuum overnight to afford the title compound. LC-MS (IE, m/z): 193.2 [M+1]+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.